molecular formula C13H19N B13258633 3-Cyclohexyl-2-methylaniline

3-Cyclohexyl-2-methylaniline

Cat. No.: B13258633
M. Wt: 189.30 g/mol
InChI Key: BYYJYFCFDBDDAB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of cyclohexylbenzene followed by reduction can yield the desired aniline derivative . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of modern transition-metal-catalyzed processes has improved the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-Cyclohexyl-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methyl group on the aniline ring. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-cyclohexyl-2-methylaniline

InChI

InChI=1S/C13H19N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,14H2,1H3

InChI Key

BYYJYFCFDBDDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2CCCCC2

Origin of Product

United States

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